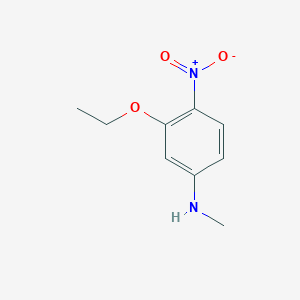![molecular formula C10H14OS B1429009 [4-(Propylsulfanyl)phenyl]methanol CAS No. 1342852-91-8](/img/structure/B1429009.png)
[4-(Propylsulfanyl)phenyl]methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “[4-(Propylsulfanyl)phenyl]methanol” is C10H14OS . It consists of a phenyl group (a benzene ring) attached to a sulfur atom via a propyl chain, and a methanol group attached to the phenyl group.Physical And Chemical Properties Analysis
“[4-(Propylsulfanyl)phenyl]methanol” is a colorless and odorless liquid. It has a molecular weight of 182.29 g/mol . The compound is stored at room temperature and is in the form of an oil .Aplicaciones Científicas De Investigación
Enantioselective Epoxidation
[4-(Propylsulfanyl)phenyl]methanol has been utilized in the realm of organic synthesis, particularly in enantioselective epoxidation processes. For instance, derivatives of this compound, like (1R,3S,4S)-2-azanorbornyl-3-methanol, were synthesized and used as catalysts for the enantioselective epoxidation of α,β-enones. This process led to the production of corresponding epoxides with good yields and high enantioselectivities at room temperature (Lu et al., 2008).
Protecting Group in Peptoid Synthesis
Another application involves the use of similar compounds as protecting groups in synthetic chemistry. Tris(4-azidophenyl)methanol, a multifunctionalisable aryl azide closely related to [4-(Propylsulfanyl)phenyl]methanol, has been reported as a novel protecting group for thiols in peptoid synthesis. This compound offers the advantage of being cleavable under mild conditions through a Staudinger reduction. Additionally, it can be functionalized through copper-catalysed cycloaddition reactions, expanding its utility in materials chemistry (Qiu et al., 2023).
Solvatochromic Properties and Solvent Interactions
The structural derivatives of [4-(Propylsulfanyl)phenyl]methanol have been explored for their solvatochromic properties. Compounds like nitro-substituted 4-[(phenylmethylene)imino]phenolates exhibit solvatochromism, showing a reversal in color changes depending on the solvent. These compounds provide a deeper understanding of solvent-solute interactions and have potential applications as solvatochromic switches or probes for investigating preferential solvation in solvent mixtures (Nandi et al., 2012).
Safety And Hazards
“[4-(Propylsulfanyl)phenyl]methanol” is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, causes eye irritation, or is inhaled . Therefore, appropriate safety measures should be taken while handling this compound .
Propiedades
IUPAC Name |
(4-propylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWYOZGLMRKATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Propylsulfanyl)phenyl]methanol | |
CAS RN |
1342852-91-8 | |
| Record name | [4-(propylsulfanyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)
![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)